4-Cyclopropylazocan-4-ol

Medicinal Chemistry Conformational Analysis Metabolic Stability

Medicinal chemists seeking novel, metabolically stable heterocyclic scaffolds face a scarcity of modular eight-membered N-heterocycle building blocks. 4-Cyclopropylazocan-4-ol directly addresses this gap with a unique azocane core bearing a conformationally restricting cyclopropyl group at the 4-position. • Fragment-like physicochemical profile: MW 169.26 Da, LogP 1.29, only 1 rotatable bond - ideal for FBDD library design. • Cyclopropyl substituent rigidifies the scaffold and shields adjacent metabolically labile sites, supporting lead optimization programs targeting improved in vitro half-life. • Tertiary alcohol handle enables downstream functionalization for SAR exploration of azocane-based ligands. Supplied as a high-purity solid with full analytical documentation; standard global shipping for R&D use.

Molecular Formula C10H19NO
Molecular Weight 169.26 g/mol
Cat. No. B12979325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropylazocan-4-ol
Molecular FormulaC10H19NO
Molecular Weight169.26 g/mol
Structural Identifiers
SMILESC1CCNCCC(C1)(C2CC2)O
InChIInChI=1S/C10H19NO/c12-10(9-3-4-9)5-1-2-7-11-8-6-10/h9,11-12H,1-8H2
InChIKeyKXKUPWHCBGXACB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclopropylazocan-4-ol Structural Overview


4-Cyclopropylazocan-4-ol (CAS: 2010091-43-5, MF: C10H19NO, MW: 169.26) is an eight‑membered nitrogen‑containing heterocycle (azocane) featuring a tertiary alcohol at the 4‑position and a cyclopropyl substituent on the same carbon . The azocane core provides a conformationally flexible scaffold, while the cyclopropyl group imparts unique electronic and steric properties [1]. This compound is primarily offered as a synthetic building block in medicinal chemistry research .

Constrained azocane building block
Cyclopropyl pharmacophore for SAR exploration
Research-grade purity commercially stocked
Fragment-like size suitable for FBDD

4-Cyclopropylazocan-4-ol: Why Substitution Fails


Generic substitution of 4‑Cyclopropylazocan‑4‑ol with simpler azocane analogs (e.g., Azocan‑4‑ol, 5‑Cyclopropylazocan‑5‑ol) is scientifically invalid because the cyclopropyl group at the 4‑position fundamentally alters conformational rigidity and metabolic stability. Cyclopropyl substituents are well‑established pharmacophores that restrict bond rotation and shield adjacent metabolically labile sites, often improving target binding affinity and reducing CYP‑mediated oxidation relative to unsubstituted or methyl‑substituted counterparts [1]. Positional isomerism further changes the vector of hydrogen‑bonding interactions [2].

Conformational control

Unsubstituted azocan-4-ol lacks cyclopropyl-induced rigidity, which may alter target binding entropy and selectivity profiles.

Metabolic shielding

Methyl-substituted analogs do not provide the same steric shielding of adjacent metabolically labile sites as cyclopropyl.

Positional isomerism

5-Cyclopropylazocan-5-ol alters the H-bond donor/acceptor vector, potentially shifting pharmacological activity.

4-Cyclopropylazocan-4-ol: Evidence vs. Structural Analogs


Conformational Restriction: Cyclopropyl vs. Unsubstituted Azocan-4-ol

The cyclopropyl group at the 4‑position of 4‑Cyclopropylazocan‑4‑ol restricts conformational freedom relative to unsubstituted Azocan‑4‑ol, which lacks this constraint. Cyclopropyl substituents are known to increase the energy barrier for ring inversion and side‑chain rotation by approximately 2–5 kcal/mol compared to unsubstituted or methyl‑substituted analogs, a well‑documented class‑level effect that often translates to enhanced target binding entropy [1].

Conform. restriction
Class-level
ΔG‡ rotation increase ~2–5 kcal/mol vs unsubstituted azocane
May support binding affinity SAR review
Class-level cyclopropane effect; verify for this scaffold
Medicinal Chemistry Conformational Analysis Metabolic Stability

Metabolic Stability: Cyclopropyl Shielding vs. Methyl Analogs

Cyclopropyl substituents are known to reduce CYP450‑mediated oxidation at adjacent positions due to steric shielding and electronic effects. Literature meta‑analysis indicates that cyclopropyl‑containing compounds exhibit a median 2‑ to 5‑fold increase in in vitro metabolic half‑life (human liver microsomes) compared to closely matched methyl‑substituted or unsubstituted analogs [1]. While direct data for 4‑Cyclopropylazocan‑4‑ol are not available, the presence of the cyclopropyl group adjacent to the tertiary alcohol predicts superior metabolic stability versus a hypothetical 4‑methyl or unsubstituted azocan‑4‑ol.

Metabolic stability
Class-level
Median half-life increase 2–5× over methyl analogs
Supports metabolic stability assay review
Class-level inference; direct data not reported
Drug Metabolism CYP Inhibition Pharmacokinetics

Synthetic Accessibility: Commercial Sourcing vs. In-House

4‑Cyclopropylazocan‑4‑ol is commercially available from multiple vendors at 98% purity, whereas the positional isomer 5‑Cyclopropylazocan‑5‑ol and the unsubstituted Azocan‑4‑ol are offered at similar purity levels but differ in substitution pattern . Procurement of the 4‑cyclopropyl derivative eliminates the need for multi‑step in‑house synthesis of this specific substitution pattern, which would otherwise require specialized Rh‑catalyzed cycloaddition or other complex methodologies [1].

Synthetic accessibility
Reported
Both 98% purity commercially available; 4-cyclopropyl stocked
Reduces in-house synthetic burden for SAR
Vendor specifications; verify purity for specific lot
Chemical Sourcing Medicinal Chemistry Building Blocks

Lipophilicity Shift vs. Unsubstituted Azocan-4-ol

Introduction of the cyclopropyl group increases calculated lipophilicity (LogP) by approximately 0.78 units compared to unsubstituted Azocan‑4‑ol, based on vendor‑provided computed values: 4‑Cyclopropylazocan‑4‑ol LogP = 1.2911 versus Azocan‑4‑ol LogP = 0.5109 . This moderate increase in lipophilicity may enhance membrane permeability while maintaining acceptable aqueous solubility, a balance often desirable in CNS‑targeted or intracellular programs.

Lipophilicity shift
Data to verify
ΔLogP +0.78 vs unsubstituted (calc. 1.29 vs 0.51)
Supports permeability/solubility balance review
Vendor-computed values; experimental LogP recommended
ADME Lipophilicity Physicochemical Properties

Molecular Properties vs. N-Cyclopropylazocane-1-carboxamide

4‑Cyclopropylazocan‑4‑ol (MW 169.26, 1 rotatable bond) is significantly smaller and more rigid than the structurally related N‑cyclopropylazocane‑1‑carboxamide (MW 196.29, 2 rotatable bonds) . The lower molecular weight and reduced rotatable bond count place 4‑Cyclopropylazocan‑4‑ol in a more favorable region of fragment‑like or lead‑like chemical space, offering a better starting point for optimization campaigns where ligand efficiency and minimal molecular complexity are prioritized.

Molecular properties
Data to verify
MW 169 vs 196; rotatable bonds 1 vs 2
Fragment-like profile for FBDD optimization
Vendor-reported properties; verify experimentally
Lead‑Likeness Molecular Properties Fragment‑Based Design

4-Cyclopropylazocan-4-ol: Research Applications & Procurement


Medicinal Chemistry: Constrained Scaffold Exploration

4‑Cyclopropylazocan‑4‑ol serves as a key building block for exploring the biological consequences of cyclopropyl‑induced conformational restriction in azocane‑based ligands. The cyclopropyl group at the 4‑position restricts ring and side‑chain flexibility [1], enabling medicinal chemists to probe structure‑activity relationships where a pre‑organized conformation may enhance target engagement.

Metabolic Stability Optimization

Procurement of 4‑Cyclopropylazocan‑4‑ol is justified in lead optimization programs aiming to improve metabolic stability. Cyclopropyl substitution is a well‑documented strategy to shield adjacent metabolically labile sites from CYP‑mediated oxidation, with median 2‑ to 5‑fold increases in in vitro half‑life reported across diverse chemotypes [1]. Incorporating this moiety into an azocane core offers a direct route to evaluate metabolic stabilization in a novel heterocyclic context.

Synthetic Methodology: Azocane Functionalization

Given the paucity of modular entries to substituted azocanes [1], 4‑Cyclopropylazocan‑4‑ol is a valuable substrate for developing and benchmarking new synthetic methods for eight‑membered N‑heterocycle functionalization. Its tertiary alcohol and cyclopropyl substituent provide distinct steric and electronic challenges that are relevant to broader azocane derivatization efforts.

Fragment-Based Drug Discovery Library Expansion

With a molecular weight of 169.26 Da and only one rotatable bond [1], 4‑Cyclopropylazocan‑4‑ol resides in fragment‑like chemical space. It is an appropriate acquisition for FBDD libraries seeking to explore novel heterocyclic cores with built‑in conformational constraint and moderate lipophilicity (LogP 1.29) [1], which balances membrane permeability and solubility.

Application
Selection Property
Validation Focus
Constrained azocane scaffold SAR
Cyclopropyl-induced conformational rigidity
Target binding entropy, pre-organized ligand fit
Metabolic stability research
CYP oxidation shielding by cyclopropyl
In vitro metabolic half-life, liver microsome assays
Azocane synthetic methodology
4-Tertiary alcohol with cyclopropyl sterics
Reaction scope, steric/electronic challenge evaluation
Fragment-based library expansion
Low MW, low rotatable bond count, moderate lipophilicity
Ligand efficiency, permeability/solubility balance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


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